N-Formyl-Met-Leu-Phe

Catalog No.
S537087
CAS No.
59880-97-6
M.F
C21H31N3O5S
M. Wt
437.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Formyl-Met-Leu-Phe

CAS Number

59880-97-6

Product Name

N-Formyl-Met-Leu-Phe

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid

Molecular Formula

C21H31N3O5S

Molecular Weight

437.6 g/mol

InChI

InChI=1S/C21H31N3O5S/c1-14(2)11-17(23-19(26)16(22-13-25)9-10-30-3)20(27)24-18(21(28)29)12-15-7-5-4-6-8-15/h4-8,13-14,16-18H,9-12H2,1-3H3,(H,22,25)(H,23,26)(H,24,27)(H,28,29)/t16-,17-,18-/m0/s1

InChI Key

PRQROPMIIGLWRP-BZSNNMDCSA-N

SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)NC=O

Solubility

Soluble in DMSO

Synonyms

F Met Leu Phe, F-Met-Leu-Phe, fMet Leu Phe, fMet-Leu-Phe, Formylmet Leu Phe, Formylmet-Leu-Phe, Formylmethionyl Leucyl Phenylalanine, Formylmethionyl Peptide, Formylmethionyl-Leucyl-Phenylalanine, Formylmethionylleucylphenylalanine, Leucyl-Phenylalanine, N-Formylmethionine, N Formyl Methionyl Leucyl Phenylalanine, N Formylated Peptide, N Formylmethionine Leucyl Phenylalanine, N formylmethionyl leucyl phenylalanine, N-Formyl-Methionyl-Leucyl-Phenylalanine, N-Formylated Peptide, N-Formylmethionine Leucyl-Phenylalanine, N-formylmethionyl-leucyl-phenylalanine, Peptide, Formylmethionyl, Peptide, N-Formylated

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)NC=O

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCSC)NC=O

Description

The exact mass of the compound N-Formyl-Met-Leu-Phe is 437.1984 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 350593. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Amino Acids, Sulfur - Methionine - N-Formylmethionine. It belongs to the ontological category of tripeptide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chemotaxis Assay:

  • fMLF serves as a potent chemotactic factor, meaning it attracts specific immune cells.
  • Researchers use it to study the directed movement (chemotaxis) of polymorphonuclear leukocytes (PMNs), which include neutrophils, towards sites of infection or inflammation.
  • The Zigmond chamber assay is a common technique that utilizes fMLF gradients to assess neutrophil chemotaxis.

Macrophage Activation:

  • fMLF acts as a macrophage activator, stimulating these immune cells to become more phagocytic (engulfing foreign particles) and produce inflammatory mediators.
  • This property makes fMLF valuable in studies investigating macrophage function and their role in the immune response.

Innate Immunity Research:

  • fMLF is a model molecule for studying the innate immune system, the body's first line of defense against pathogens.
  • As fMLF mimics bacterial formylated peptides that trigger inflammatory responses, researchers use it to understand how the innate immune system recognizes and reacts to invading microbes.

G Protein-Coupled Receptor (GPCR) Signaling:

  • fMLF binds to specific G protein-coupled receptors (GPCRs) on immune cells, leading to a cascade of signaling events that activate various cellular responses.
  • By studying fMLF-mediated signaling pathways, researchers gain insights into GPCR function and their role in immune cell activation.

N-Formyl-Met-Leu-Phe, also known as N-formylmethionyl-leucyl-phenylalanine or fMLF, is a synthetic tripeptide (three amino acid molecule) with potent biological activity []. It does not occur naturally but mimics a sequence found in bacterial proteins []. fMLF plays a significant role in scientific research, particularly in the field of immunology, due to its ability to activate immune cells [].


Molecular Structure Analysis

fMLF has a linear structure consisting of three amino acids: methionine (Met), leucine (Leu), and phenylalanine (Phe). The N-terminus (beginning) of the molecule is modified with a formyl group (HCO) , while the C-terminus (end) has a free carboxylic acid group (COOH). The key features of its structure include the formyl group, the hydrophobic side chains of leucine and phenylalanine, and the overall peptide backbone []. The formyl group and the hydrophobic side chains are crucial for fMLF's interaction with formyl peptide receptors (FPRs) on immune cells [].


Chemical Reactions Analysis

Synthesis

fMLF is typically synthesized chemically in the laboratory. The specific method may vary, but it often involves stepwise coupling of the three amino acids with the addition of the formyl group at the N-terminus [].

Decomposition

The breakdown of fMLF likely occurs through hydrolysis, where the peptide bonds are broken down by water molecules. This process can be enzymatic (involving enzymes) or non-enzymatic (spontaneous).

Other Reactions

fMLF can participate in various reactions depending on the experimental conditions. For example, it may interact with other biomolecules or be modified by cellular enzymes.

Physical and Chemical Properties

  • Molecular Formula: C21H31N3O5S []
  • Molecular Weight: 437.56 g/mol []
  • Appearance: Crystalline solid []
  • Melting Point: Not readily available
  • Boiling Point: Not readily available (likely decomposes before boiling)
  • Solubility: Soluble in organic solvents like ethanol, DMSO, and dimethyl formamide []
  • Stability: Relatively stable in dry conditions, but may decompose over time in solution []

fMLF functions as a potent agonist for formyl peptide receptors (FPRs) on immune cells, particularly neutrophils and macrophages []. When fMLF binds to FPRs, it triggers a cascade of cellular signaling events leading to various responses, including:

  • Chemotaxis: fMLF attracts immune cells towards sites of infection or inflammation [].
  • Phagocytosis: fMLF stimulates immune cells to engulf and destroy bacteria or other foreign particles [].
  • Respiratory burst: fMLF activates the production of reactive oxygen species, which can kill pathogens [].
  • Degranulation: fMLF induces the release of inflammatory mediators from immune cells [].

These activities of fMLF contribute to the body's immune defense mechanisms [].

  • Immunomodulatory effects: fMLF can trigger a strong immune response, which may be harmful in individuals with certain medical conditions.
  • Cytotoxicity: fMLF may be toxic to some cell types at high concentrations.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.5

Exact Mass

437.1984

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sequence

MLF

Other CAS

59880-97-6

Wikipedia

2-[[2-[[2-formamido-4-(methylthio)-1-oxobutyl]amino]-4-methyl-1-oxopentyl]amino]-3-phenylpropanoic acid

Dates

Modify: 2023-08-15
1: Hu Y, Cheng N, Wu H, Kang S, Ye RD, Cai J. Design, synthesis and characterization of fMLF-mimicking AApeptides. Chembiochem. 2014 Nov 3;15(16):2420-6. doi: 10.1002/cbic.201402396. Epub 2014 Sep 15. PubMed PMID: 25224835; PubMed Central PMCID: PMC4259043.
2: He HQ, Liao D, Wang ZG, Wang ZL, Zhou HC, Wang MW, Ye RD. Functional characterization of three mouse formyl peptide receptors. Mol Pharmacol. 2013 Feb;83(2):389-98. doi: 10.1124/mol.112.081315. Epub 2012 Nov 15. PubMed PMID: 23160941; PubMed Central PMCID: PMC4170117.
3: Zhang XG, Hui YN, Huang XF, Du HJ, Zhou J, Ma JX. Activation of formyl peptide receptor-1 enhances restitution of human retinal pigment epithelial cell monolayer under electric fields. Invest Ophthalmol Vis Sci. 2011 May 16;52(6):3160-5. doi: 10.1167/iovs.10-5156. PubMed PMID: 21228377.
4: Sogawa Y, Ohyama T, Maeda H, Hirahara K. Inhibition of neutrophil migration in mice by mouse formyl peptide receptors 1 and 2 dual agonist: indication of cross-desensitization in vivo. Immunology. 2011 Mar;132(3):441-50. doi: 10.1111/j.1365-2567.2010.03367.x. Epub 2010 Oct 29. PubMed PMID: 21039475; PubMed Central PMCID: PMC3044910.
5: Movitz C, Brive L, Hellstrand K, Rabiet MJ, Dahlgren C. The annexin I sequence gln(9)-ala(10)-trp(11)-phe(12) is a core structure for interaction with the formyl peptide receptor 1. J Biol Chem. 2010 May 7;285(19):14338-45. doi: 10.1074/jbc.M109.080465. Epub 2010 Mar 10. PubMed PMID: 20220135; PubMed Central PMCID: PMC2863206.
6: Southgate EL, He RL, Gao JL, Murphy PM, Nanamori M, Ye RD. Identification of formyl peptides from Listeria monocytogenes and Staphylococcus aureus as potent chemoattractants for mouse neutrophils. J Immunol. 2008 Jul 15;181(2):1429-37. PubMed PMID: 18606697; PubMed Central PMCID: PMC2705627.
7: Zhou C, Zhang S, Nanamori M, Zhang Y, Liu Q, Li N, Sun M, Tian J, Ye PP, Cheng N, Ye RD, Wang MW. Pharmacological characterization of a novel nonpeptide antagonist for formyl peptide receptor-like 1. Mol Pharmacol. 2007 Oct;72(4):976-83. Epub 2007 Jul 25. Erratum in: Mol Pharmacol. 2007 Nov;72(5):1391. PubMed PMID: 17652444.

Explore Compound Types